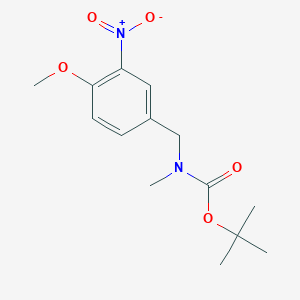
Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate typically involves the reaction of cyclobutyl derivatives with boronic esters. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst to facilitate the borylation reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using similar methodologies but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical conditions involve inert atmospheres and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and various substituted organic compounds, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of advanced materials and polymers, where boron-containing compounds can impart unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
What sets Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate apart is its cyclobutyl ring, which imparts unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C14H25BO4 |
|---|---|
Poids moléculaire |
268.16 g/mol |
Nom IUPAC |
ethyl 2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]acetate |
InChI |
InChI=1S/C14H25BO4/c1-6-17-11(16)10-14(8-7-9-14)15-18-12(2,3)13(4,5)19-15/h6-10H2,1-5H3 |
Clé InChI |
XQHIGGHEJJMDNM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CCC2)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


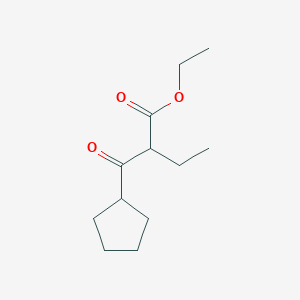

![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
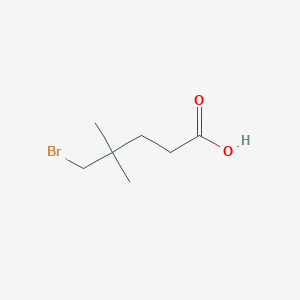
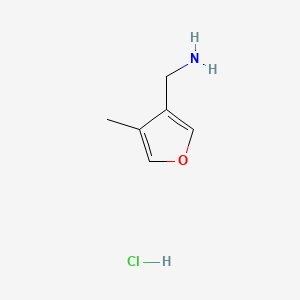
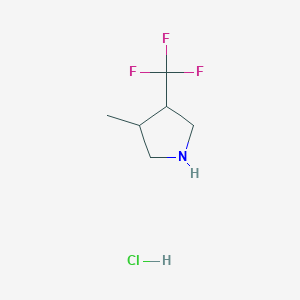

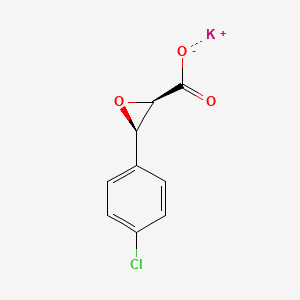
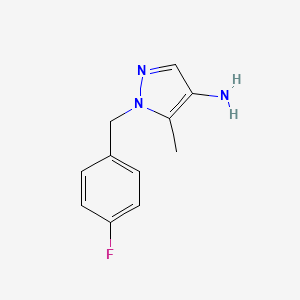
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
